molecular formula C17H20N6O5 B6503598 ethyl 4-[2-(pyrazine-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate CAS No. 1396802-63-3

ethyl 4-[2-(pyrazine-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate

Cat. No.: B6503598
CAS No.: 1396802-63-3
M. Wt: 388.4 g/mol
InChI Key: GXKAACKAKFYVFV-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(pyrazine-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-(pyrazine-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the pyrazine and oxazole intermediates, followed by their coupling with a piperidine derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(pyrazine-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could produce a variety of substituted derivatives .

Scientific Research Applications

Ethyl 4-[2-(pyrazine-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[2-(pyrazine-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, pyrazine derivatives, and oxazole derivatives. Examples include:

    Piperidine derivatives: Compounds like piperidinecarboxylic acids and piperazinopyrrolidinones.

    Pyrazine derivatives: Compounds such as pyrrolo[1,2-a]pyrazines.

    Oxazole derivatives: Various substituted oxazoles

Uniqueness

What sets ethyl 4-[2-(pyrazine-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate apart is its unique combination of three different heterocyclic rings, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific fields .

Biological Activity

Ethyl 4-[2-(pyrazine-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate is a complex organic compound with potential therapeutic applications. Its unique structure incorporates piperidine and oxazole moieties, which are known for their biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Structural Overview

The compound can be described by the following structural formula:

C15H18N6O3\text{C}_{15}\text{H}_{18}\text{N}_6\text{O}_3

Molecular Characteristics:

  • Molecular Weight: 318.35 g/mol
  • IUPAC Name: this compound

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing pyrazine and oxazole rings have demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 μg/mL for resistant strains .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Activity Against
Compound A0.5M. tuberculosis (resistant)
Compound B2M. tuberculosis (standard)
This compoundTBDTBD

Cytotoxic Effects

The cytotoxicity of this compound has not been extensively studied; however, related compounds have shown varying degrees of toxicity in human cell lines. For example, certain piperidine derivatives have exhibited IC50 values greater than 50 μg/mL in HaCaT cells, indicating low cytotoxicity at therapeutic concentrations .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways within microbial cells. The incorporation of the oxazole and pyrazine moieties is believed to enhance binding affinity to target proteins involved in bacterial survival and replication.

Study on Antimycobacterial Activity

A study focused on the synthesis and evaluation of piperidinothiosemicarbazones indicated that structural modifications significantly impacted antimycobacterial activity. Compounds with similar structural features to this compound exhibited potent activity against M. tuberculosis, suggesting that further exploration into this compound's structure could yield promising results in tuberculosis treatment .

In Vivo Studies

While in vitro studies provide valuable insights, in vivo studies are essential for understanding the pharmacokinetics and efficacy of this compound. Current research is limited; however, ongoing investigations into similar compounds suggest potential for development as therapeutic agents against resistant bacterial strains.

Properties

IUPAC Name

ethyl 4-[[2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carbonyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O5/c1-2-27-17(26)23-7-3-11(4-8-23)20-15(25)13-10-28-16(21-13)22-14(24)12-9-18-5-6-19-12/h5-6,9-11H,2-4,7-8H2,1H3,(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKAACKAKFYVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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